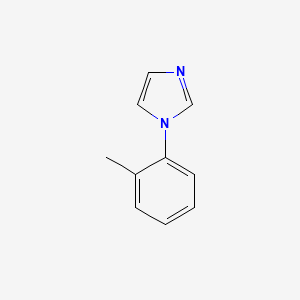

1-o-Tolyl-1H-imidazole

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

25371-93-1 |

|---|---|

分子式 |

C10H10N2 |

分子量 |

158.2 g/mol |

IUPAC名 |

1-(2-methylphenyl)imidazole |

InChI |

InChI=1S/C10H10N2/c1-9-4-2-3-5-10(9)12-7-6-11-8-12/h2-8H,1H3 |

InChIキー |

TWCVCECJVZOZRM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C=CN=C2 |

正規SMILES |

CC1=CC=CC=C1N2C=CN=C2 |

製品の起源 |

United States |

Foundational & Exploratory

The Synthetic Chemist's Guide to 1-o-Tolyl-1H-imidazole: A Technical Whitepaper

Abstract

This technical guide provides an in-depth exploration of the primary synthetic pathways to 1-o-tolyl-1H-imidazole, a key structural motif in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of prominent N-arylation methodologies. Key reactions, including the Buchwald-Hartwig amination and the Ullmann condensation, are discussed in detail. For each pathway, this guide elucidates the underlying reaction mechanisms, provides field-proven experimental protocols, and presents comparative data to inform strategic synthetic planning. All protocols are designed as self-validating systems, supported by comprehensive characterization data and grounded in authoritative scientific literature.

Introduction: The Significance of the N-Aryl Imidazole Scaffold

The N-aryl imidazole moiety is a privileged structure in modern chemistry, appearing in a vast array of biologically active molecules and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a versatile building block in drug discovery. Specifically, the introduction of a sterically demanding o-tolyl group at the N-1 position of the imidazole ring can significantly influence the molecule's conformational properties, metabolic stability, and target-binding affinity. This makes this compound and its derivatives valuable targets in the development of novel therapeutics. This guide focuses on the most reliable and efficient methods for the construction of this specific C-N bond.

Palladium-Catalyzed Pathway: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, including the N-arylation of imidazoles.[1][2] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broad substrate scope and functional group tolerance.[1]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves the interplay of a palladium catalyst, a phosphine ligand, and a base. The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, which is typically generated in situ. The resulting palladium(II) complex then undergoes ligand exchange with the deprotonated imidazole. The final step is a reductive elimination that forms the desired N-aryl imidazole and regenerates the palladium(0) catalyst, thus completing the catalytic cycle. The choice of ligand is critical for the success of the reaction, as it influences the rate of both the oxidative addition and the reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.

Sources

An In-Depth Technical Guide to the 1-o-Tolyl-1H-imidazole Structure for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-o-Tolyl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore robust synthesis methodologies, analyze its structural and spectroscopic characteristics, and discuss its relevance and potential applications within the landscape of modern drug discovery. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel imidazole-based therapeutics.

Introduction to the Imidazole Core and the Significance of N-Aryl Substitution

The imidazole ring is a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle, containing two non-adjacent nitrogen atoms, is a key structural motif in numerous biologically vital molecules, including the amino acid histidine and purines.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions make it a privileged scaffold in drug design.[3] The imidazole moiety imparts favorable pharmacokinetic properties, often enhancing the solubility and bioavailability of parent molecules.[1] Consequently, imidazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antihypertensive properties.[1][2][4]

The introduction of an aryl substituent at the N-1 position, as seen in this compound, profoundly influences the molecule's steric and electronic profile. This N-arylation can enhance binding affinity to biological targets, modulate metabolic stability, and fine-tune the overall pharmacological effect. The ortho-tolyl group, in particular, introduces steric bulk adjacent to the point of attachment, which can enforce a specific conformation upon the molecule. This conformational restriction is a critical aspect of rational drug design, as it can lead to higher selectivity and potency for a given biological target.

Physicochemical and Structural Properties

This compound, also known by its CAS Number 25371-93-1, is a solid at room temperature. Its core physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [5] |

| Molecular Weight | 158.2 g/mol | [5] |

| Melting Point | 65-68 °C | [5] |

| Boiling Point | 118-119 °C (at 0.0001 Torr) | [5] |

| Density (Predicted) | 1.04 ± 0.1 g/cm³ | [5] |

| pKa (Predicted) | 5.53 ± 0.10 | [5] |

Structural Analysis and Conformation

The three-dimensional structure of this compound is dictated by the covalent linkage between the sp²-hybridized nitrogen of the imidazole ring and the sp²-hybridized carbon of the tolyl group. While a crystal structure for this specific molecule is not publicly available, data from closely related N-aryl imidazoles, such as 1-(2,6-diisopropylphenyl)-1H-imidazole, provides critical insights.[6] In this analogue, the steric hindrance from the two ortho-isopropyl groups forces the imidazole and phenyl rings to be nearly perpendicular, with a rotation of approximately 80.7°.[6] It is highly probable that the ortho-methyl group in this compound similarly induces a significant dihedral angle between the two aromatic rings to minimize steric strain. This non-planar conformation is a key structural feature that distinguishes it from its meta and para isomers and has profound implications for its interaction with planar biological targets like DNA or flat receptor binding pockets.

Caption: 2D structure of this compound.

Synthesis Methodologies

The synthesis of N-arylimidazoles is a well-established field in organic chemistry. The primary challenge lies in forming the C-N bond between the imidazole nitrogen and the aryl ring. Several robust methods are available, with the Ullmann condensation and palladium-catalyzed cross-coupling reactions being the most prevalent.

Ullmann-Type Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically involving the reaction of an aryl halide with a nucleophile in the presence of a copper catalyst at high temperatures.[7] Modern variations have been developed that proceed under milder conditions.[8][9]

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts (e.g., CuI) are preferred as they are generally more reactive than Cu(0) or Cu(II) in these coupling reactions.

-

Ligand: The addition of a ligand, such as 8-hydroxyquinoline or a diamine, is crucial. The ligand coordinates to the copper center, increasing its solubility and preventing catalyst deactivation, thereby facilitating the reaction at lower temperatures.[8]

-

Base: A base is required to deprotonate the imidazole, generating the imidazolide anion, which is the active nucleophile. Potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) are commonly used.

-

Solvent: High-boiling polar aprotic solvents like DMF or NMP are traditionally used to achieve the necessary high temperatures, although newer protocols may use alternative solvent systems.[7]

Experimental Protocol: Copper-Catalyzed N-Arylation

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add imidazole (1.0 mmol, 1.0 eq.), 2-iodotoluene (1.1 mmol, 1.1 eq.), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand (e.g., 8-hydroxyquinoline, 0.2 mmol, 20 mol%), and potassium hydroxide (2.0 mmol, 2.0 eq.).

-

Add anhydrous DMF (5 mL) to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the copper catalyst and inorganic salts.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

A more modern and often higher-yielding alternative is the palladium-catalyzed Buchwald-Hartwig amination. This method generally offers milder reaction conditions and broader substrate scope.

Caption: Buchwald-Hartwig synthesis workflow.

Experimental Protocol: Palladium-Catalyzed N-Arylation [10]

-

In an oven-dried reaction vessel, combine imidazole (1.0 mmol, 1.0 eq.), 2-bromotoluene (1.0 mmol, 1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and cesium carbonate (1.5 mmol, 1.5 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous toluene or dioxane (5 mL) via syringe.

-

Heat the mixture to 80-110 °C and stir for 8-16 hours, or until TLC indicates consumption of the starting material.

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through Celite, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the pure product.

Spectroscopic Analysis

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for both the imidazole and tolyl protons. The imidazole protons should appear as three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm).[11] The tolyl group will exhibit a singlet for the methyl protons around δ 2.1-2.4 ppm and a set of multiplets for the four aromatic protons.

-

¹³C NMR: The carbon NMR will show three signals for the imidazole carbons (typically δ 115-145 ppm) and six signals for the tolyl carbons, including the methyl carbon signal around δ 17-22 ppm.[12][13]

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at an m/z corresponding to 158.2.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹ and C=C/C=N stretching vibrations within the fingerprint region (approx. 1400-1600 cm⁻¹).

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The broad biological activities of imidazoles suggest that derivatives of this core could be explored for various indications.

Potential as an Anticancer Agent

Numerous N-aryl imidazole derivatives have been investigated for their anticancer properties. Their proposed mechanisms of action are diverse and include:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer progression, such as topoisomerase or kinases.[10]

-

DNA Interaction: The planar imidazole ring can intercalate with DNA, while the nitrogen atoms can form hydrogen bonds with nucleic acid bases, disrupting DNA replication and transcription.[10]

-

Metal-Based Therapeutics: The imidazole moiety is an excellent ligand for transition metals like platinum, gold, and ruthenium.[14] These metal complexes can act as potent anticancer agents, often with mechanisms distinct from traditional organic molecules, potentially overcoming drug resistance.[14] For instance, certain platinum-imidazole complexes interact with DNA, while some gold complexes target the enzyme thioredoxin reductase, leading to increased oxidative stress and apoptosis in cancer cells.[14]

Caption: Potential anticancer mechanisms of action.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for this compound are not widely published, valuable insights can be drawn from related structures. For example, a study on 4-[1-(1-naphthyl)ethyl]-1H-imidazole analogues as adrenergic receptor modulators revealed that the nature of the substituent on the carbon bridge between the two ring systems is critical for activity and selectivity.[15] Replacing a methyl group with hydrogen, hydroxyl, or other groups significantly altered whether the compounds acted as agonists or antagonists and their potency at α₁ and α₂ adrenoceptors.[15]

This highlights a key principle for drug development professionals: subtle structural modifications to the this compound core—such as altering the methyl group on the tolyl ring, substituting other positions on the tolyl ring, or adding functional groups to the imidazole ring—can be used to systematically probe the SAR and optimize the compound for a desired biological effect.

Conclusion

This compound is a structurally intriguing molecule with significant potential as a scaffold in medicinal chemistry. Its synthesis is achievable through well-established and adaptable protocols like the Ullmann and Buchwald-Hartwig reactions. The inherent steric interaction between the ortho-tolyl and imidazole rings likely enforces a non-planar conformation, a feature that can be exploited for achieving target selectivity. Drawing from the vast literature on imidazole derivatives, this core structure represents a promising starting point for the design and development of novel therapeutics, particularly in oncology and other areas where modulation of enzymatic activity or protein-protein interactions is desired. Further investigation into its specific biological activities and the systematic exploration of its derivatives are warranted to fully unlock its therapeutic potential.

References

-

Crystal structure of 1H-imidazole-1-methanol. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 535–538. [Link]

-

PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (2021). Rasayan Journal of Chemistry, 14(2), 1045-1051. [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (2023). Molbank, 2023(2), M1648. [Link]

-

Crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole. (2018). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1496–1499. [Link]

-

Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Cumhuriyet Science Journal, 41(2), 346-353. [Link]

-

2-p-Tolyl-4,5-dihydro-1H-imidazole. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o724. [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(15), 4983. [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

-

Imidazole: Having Versatile Biological Activities. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(3), 1562-1571. [Link]

-

Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][5][16][17]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO). (2020). European Journal of Medicinal Chemistry, 206, 112703. [Link]

-

H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2023). Scientific Reports, 13(1), 12345. [Link]

-

Supplementary data. (2014). The Royal Society of Chemistry. [Link]

-

Structure of imidazole 1 with its respective numbering and resonance hybrids. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

-

A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors. (1994). Journal of Medicinal Chemistry, 37(18), 2831–2841. [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. (2017). Journal of Chemical and Pharmaceutical Research, 9(8), 1-10. [Link]

-

A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. (2005). The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]

-

Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. (2014). RSC Advances, 4(94), 52055-52063. [Link]

-

Synthetic Emergence in N-Arylimidazoles: A Review. (2015). Connect Journals, 15(2), 121-134. [Link]

-

Overview on Biological Activities of Imidazole Derivatives. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 2(3), 45-53. [Link]

-

Ullmann condensation. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. connectjournals.com [connectjournals.com]

- 10. biomedres.us [biomedres.us]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. chemscene.com [chemscene.com]

- 15. A structure-activity relationship study of benzylic modifications of 4-[1-(1-naphthyl)ethyl]-1H-imidazoles on alpha 1- and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bot Verification [rasayanjournal.co.in]

CAS number 25371-93-1 basic information

Topic: Technical Guide: 1-(o-Tolyl)-1H-imidazole (CAS 25371-93-1) – Synthesis, Ligand Design, and Catalytic Utility.

Executive Summary

1-(o-Tolyl)-1H-imidazole (CAS 25371-93-1), also known as 1-(2-methylphenyl)-1H-imidazole, is a specialized N-aryl imidazole scaffold utilized primarily in organometallic chemistry and drug discovery . Unlike simple imidazoles, the presence of an ortho-methyl group on the N-phenyl ring introduces significant steric hindrance. This structural feature is critical for its role as a precursor to sterically demanding N-heterocyclic carbene (NHC) ligands , which are essential for stabilizing transition metals (Pd, Ru, Au) in high-value catalytic cycles such as C-H activation and cross-coupling reactions.

This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of CAS 25371-93-1, emphasizing its utility in generating "fused" imidazolium salts for catalysis.

Technical Specifications & Physicochemical Profile

The following data aggregates experimental values relevant for handling and stoichiometric calculations.

| Property | Specification |

| Chemical Name | 1-(o-Tolyl)-1H-imidazole; 1-(2-Methylphenyl)imidazole |

| CAS Number | 25371-93-1 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~295 °C (at 760 mmHg) |

| Density | 1.04 ± 0.06 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |

| pKa (Conjugate Acid) | ~6.5 (Estimated for N-aryl imidazole) |

| Storage | Inert atmosphere (Argon/Nitrogen), Room Temperature |

Synthesis Protocol: Copper-Catalyzed N-Arylation

Expert Insight: Direct nucleophilic substitution of aryl halides by imidazole is difficult due to the low nucleophilicity of the imidazole nitrogen and the poor electrophilicity of unactivated aryl halides. The industry-standard approach utilizes a modified Ullmann coupling catalyzed by Copper(I). The use of L-Proline or 1,10-Phenanthroline as a ligand is critical to solubilize the copper species and lower the activation energy, preventing the formation of inactive copper aggregates.

Reagents & Materials

-

Substrate: 2-Iodotoluene (1.0 equiv)

-

Nucleophile: Imidazole (1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)

-

Ligand: L-Proline (20 mol%) or 1,10-Phenanthroline

-

Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: DMSO (Anhydrous)[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL Schlenk flask and cool under a stream of Argon.

-

Charging: Add CuI (190 mg, 1 mmol), Imidazole (816 mg, 12 mmol), K₂CO₃ (2.76 g, 20 mmol), and L-Proline (230 mg, 2 mmol) to the flask.

-

Inertion: Evacuate and backfill with Argon three times to remove oxygen (Oxygen poisons the Cu(I) catalyst).

-

Addition: Add 2-Iodotoluene (2.18 g, 10 mmol) and anhydrous DMSO (20 mL) via syringe.

-

Reaction: Seal the flask and heat to 110 °C for 24 hours with vigorous magnetic stirring.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting iodide spot should disappear.[2]

-

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

-

Yield: Expect 85–92% yield of a pale yellow oil.

Application: Ligand Design & Catalytic Utility

The primary value of CAS 25371-93-1 lies in its conversion to Imidazolium Salts , which serve as precursors for NHC ligands. The ortho-methyl group restricts rotation around the N-C(aryl) bond, providing the steric bulk necessary to facilitate the reductive elimination step in catalytic cycles (e.g., Suzuki-Miyaura coupling).

Workflow: Synthesis of Sterically Demanding NHC Precursors

-

Quaternization: React 1-(o-Tolyl)-1H-imidazole with an alkyl halide (e.g., Methyl Iodide or Isopropyl Iodide) in acetonitrile at reflux.

-

Product: This yields the imidazolium salt (e.g., 1-Methyl-3-(o-tolyl)imidazolium iodide).

-

Activation: Treatment with a strong base (KOtBu) generates the free carbene, which coordinates to metals like Pd(II) or Au(I).

Visualizing the Catalytic Pathway

The following diagram illustrates the transformation of CAS 25371-93-1 into an active Palladium-NHC catalyst and its role in a cross-coupling cycle.

Figure 1: Transformation pathway of 1-(o-Tolyl)-1H-imidazole into an active Pd-NHC catalyst. The ortho-tolyl group provides critical steric shielding.

Safety & Toxicology (GHS Classification)

While specific toxicological data for this derivative is limited, it follows the safety profile of N-substituted imidazoles.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle within a fume hood to avoid inhalation of vapors during heating.

-

First Aid: In case of eye contact, rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[3][4]

References

-

Synthesis of N-Aryl Imidazoles: Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Ullmann-Type Coupling of Imidazoles with Aryl Halides. Journal of Organic Chemistry, 71(19), 7499–7502. [Link]

-

NHC Ligand Design: Diez-Gonzalez, S., Marion, N., & Nolan, S. P. (2009). N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Chemical Reviews, 109(8), 3612–3676. [Link]

-

General Properties: National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 12628616, 1-(2-Methylphenyl)-1H-imidazole. [Link]

-

Catalytic Applications: Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union. Chemical Society Reviews, 40(10), 5151-5169. [Link]

Sources

Methodological & Application

Application Note: 1-o-Tolyl-1H-imidazole in High-Value Organic Synthesis

[1]

Executive Summary

This compound (CAS: 25371-93-1 ) is a specialized N-aryl imidazole building block distinguished by the steric influence of the ortho-methyl group on the phenyl ring.[1] Unlike its unsubstituted phenyl analog, the o-tolyl moiety induces a significant torsional twist between the imidazole and benzene planes. This conformational "lock" is a critical design element in medicinal chemistry, used to improve solubility, disrupt planar stacking (reducing aggregation), and enhance selectivity for enzyme binding pockets (e.g., p38 MAP kinase inhibitors).

This guide details the synthesis of this building block and its application in regioselective C–H functionalization, providing a roadmap for generating complex 1,5-disubstituted imidazole scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 1-(2-Methylphenyl)-1H-imidazole |

| Common Name | 1-o-Tolylimidazole |

| CAS Number | 25371-93-1 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Physical State | Pale yellow oil or low-melting solid (mp 65–68 °C) |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water |

| Key Reactivity | C5-H Direct Arylation (Pd-cat), C2-H Lithiation |

Strategic Utility: The "Ortho-Twist" Effect[1]

In drug design, replacing a phenyl group with an o-tolyl group is a strategic "magic methyl" effect.

-

Conformational Control: The steric clash between the o-methyl and the imidazole C5-hydrogen forces the two rings to twist (dihedral angle > 40°).[1] This prevents the molecule from adopting a flat conformation, which is often required to break metabolic conjugation or fit into hydrophobic slots in kinases.

-

Regioselectivity Director: In C–H activation protocols, the N1-aryl group directs palladium insertion. The o-tolyl group modulates this via steric bulk, often enhancing selectivity for the C5 position over C2 by hindering the approach of metal centers to the already crowded N1 vicinity, or conversely, protecting the N1-C bond from oxidative addition.

Protocol A: Synthesis of the Building Block

Objective: Scalable synthesis of this compound via Cu-catalyzed Ullmann-type coupling. Scale: 10 mmol (approx. 1.5 g output)[1]

Materials

-

Imidazole (1.0 equiv, 680 mg)

-

2-Iodotoluene (1.2 equiv, 2.6 g) [Preferred over bromotoluene for milder conditions]

-

Copper(I) Iodide (CuI) (10 mol%, 190 mg)

-

L-Proline (20 mol%, 230 mg) [Ligand]

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, 2.76 g)

-

DMSO (anhydrous, 20 mL)

Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Imidazole, K₂CO₃, CuI, and L-Proline.

-

Inertion: Evacuate and backfill the flask with Argon (x3) to remove oxygen (critical for Cu-catalysis longevity).

-

Addition: Add DMSO via syringe, followed by 2-Iodotoluene.

-

Reaction: Heat the mixture to 110 °C for 24 hours. The mixture should turn from blue/green to a dark suspension.

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts.[1]

-

Wash the filtrate with water (3 x 30 mL) to remove DMSO (crucial step; residual DMSO hampers crystallization).[1]

-

Wash with brine (30 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Flash column chromatography (SiO₂).[1]

Validation:

Protocol B: Application – Regioselective C5-Arylation

Objective: Use this compound to synthesize 1-(2-methylphenyl)-5-aryl-1H-imidazoles . Significance: This protocol accesses the challenging C5 position (adjacent to the N-substituent), creating 1,5-disubstituted motifs common in alkaloids and kinase inhibitors. The N1-tolyl group directs the Pd-catalyst to the C5 position via a Concerted Metalation-Deprotonation (CMD) pathway.[1]

Materials

-

This compound (1.0 equiv, 158 mg)[1]

-

Aryl Bromide (e.g., 4-Bromoanisole) (1.5 equiv)

-

Pd(OAc)₂ (5 mol%)[1]

-

Triphenylphosphine (PPh₃) (10 mol%) [Or P(Cy)₃ for difficult substrates][1]

-

Cesium Fluoride (CsF) (2.0 equiv) [Base is critical for CMD mechanism][1]

-

DMF (anhydrous)[1]

Methodology

-

Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and PPh₃ in 1 mL DMF and stir for 10 mins under Argon to form the active Pd(0)/Pd(II) species.

-

Reaction Assembly: In a pressure tube, combine 1-o-Tolylimidazole, Aryl Bromide, and CsF.

-

Initiation: Add the catalyst solution to the pressure tube.[1] Cap tightly under Argon.

-

Heating: Stir at 140 °C for 16 hours.

-

Note: High temperature is required to overcome the energy barrier for C–H bond cleavage at the sterically hindered C5 position.[1]

-

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry and concentrate.

-

Purification: Flash chromatography (Hex/EtOAc).

Mechanism & Selectivity

The reaction proceeds via a CMD mechanism.[1][2] The carbonate/fluoride base assists in deprotonating the C5-H while the palladium coordinates to the imidazole π-system.[1] The o-tolyl group blocks the N1 site, preventing catalyst deactivation, but allows C5 activation.

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A | Oxygen poisoning of Cu catalyst. | Ensure rigorous Argon sparging.[1] Use CuI (99.99%) purity. |

| Incomplete Conversion (Protocol A) | Wet DMSO. | DMSO must be distilled or stored over molecular sieves.[1] Water kills the Ullmann coupling.[1] |

| C2 vs C5 Mixtures (Protocol B) | Incorrect Base/Ligand. | CsF is specific for C5 selectivity in this substrate class.[1] K₂CO₃ may lead to C2/C5 mixtures.[1] |

| Product "Oiling Out" | Residual DMSO/DMF.[1] | Perform thorough water washes during workup (at least 3x).[1] |

References

-

Synthesis of 1-Aryl Imidazoles (Ullmann Coupling)

-

Regioselective C-H Arylation (C5 Selectivity)

- Bellina, F., et al. (2005).

- Context: Establishes the protocol for C5-arylation of 1-phenylimidazole deriv

-

[1]

-

N1-Selective Arylation (Pd-Catalyzed)

-

Medicinal Chemistry Context

- Zhang, L., et al. (2020). "Synthesis of Imidazole-Based Medicinal Molecules." Molecules.

- Context: Review of imidazole pharmacophores in drug discovery.

-

[1]

Application Note: Green Chemistry Approaches to 1-o-Tolyl-1H-imidazole Synthesis

Executive Summary & Strategic Analysis

The synthesis of 1-o-Tolyl-1H-imidazole (also identified as 1-(2-methylphenyl)-1H-imidazole) presents a specific challenge in green chemistry: overcoming the steric hindrance of the ortho-methyl group while adhering to the 12 Principles of Green Chemistry. Traditional methods like the Ullmann condensation often require harsh conditions (T > 150°C), toxic polar aprotic solvents (DMF, NMP), and stoichiometric copper loads.

This guide details two validated, eco-friendly protocols that circumvent these issues:

-

Method A (Aqueous Catalysis): A Copper(I)-catalyzed N-arylation in a PEG/Water system. High robustness for sterically hindered substrates.[1]

-

Method B (Oxidative Coupling): A Chan-Lam coupling using arylboronic acids at room temperature. Superior energy efficiency and mild conditions.

Method Selection Matrix

| Feature | Method A: Aqueous/PEG Catalysis | Method B: Chan-Lam Coupling |

| Primary Mechanism | Nucleophilic Aromatic Substitution (Modified Ullmann) | Oxidative Cross-Coupling |

| Key Reagents | o-Iodotoluene, Imidazole, Cu₂O, PEG-400 | o-Tolylboronic acid, Imidazole, Cu(OAc)₂, Air |

| Green Metric | Solvent Safety: Uses Water/PEG (Benign). | Energy Efficiency: Room Temperature reaction.[1][2] |

| Steric Tolerance | High: Excellent for ortho-substituents. | Moderate: Slower kinetics for ortho-groups. |

| Scalability | High (Industrial standard). | Moderate (O₂ mass transfer limits). |

| Recommended For | Scale-up & High Yield Requirements | Discovery Chemistry & Library Synthesis |

Protocol A: Cu-Catalyzed N-Arylation in PEG/Water

Principle: This method utilizes Polyethylene Glycol (PEG-400) as a phase-transfer catalyst and green solvent, allowing the reaction to proceed in an aqueous medium. The bidentate ligand (4,7-dimethoxy-1,10-phenanthroline) stabilizes the active Cu(I) species, preventing disproportionation and facilitating the oxidative addition of the hindered o-iodotoluene.

Materials

-

Substrate 1: Imidazole (1.2 equiv)

-

Substrate 2: 2-Iodotoluene (1.0 equiv) [CAS: 615-37-2]

-

Catalyst: Copper(I) Oxide (Cu₂O) (5 mol%)

-

Ligand: 4,7-Dimethoxy-1,10-phenanthroline (15 mol%)

-

Base: Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

-

Solvent: PEG-400 / Water (System)

Step-by-Step Methodology

-

Catalyst Pre-Complexation:

-

In a reaction vial, combine Cu₂O (7.2 mg, 0.05 mmol) and 4,7-dimethoxy-1,10-phenanthroline (36 mg, 0.15 mmol).

-

Add 1.0 mL of PEG-400. Stir at 40°C for 10 minutes until a homogenous complex forms (often deep red/brown).

-

Expert Insight: Pre-forming the catalyst-ligand complex prevents Cu precipitation when the bulk base is added.

-

-

Reaction Assembly:

-

Add Imidazole (82 mg, 1.2 mmol) and Cs₂CO₃ (456 mg, 1.4 mmol) to the vial.

-

Add 2-Iodotoluene (218 mg, 1.0 mmol).

-

Flush the headspace with Nitrogen or Argon (optional but recommended for highest yields). Cap the vial tightly.

-

-

Reaction Phase:

-

Work-up (Green Extraction):

-

Cool to room temperature.[4] The mixture will solidify/thicken.

-

Add Water (5 mL) and Ethyl Acetate (5 mL). Shake to dissolve salts.

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Flash chromatography (Silica gel, Hexane/EtOAc gradient).

-

Expected Yield: 85-92%.

-

Protocol B: Chan-Lam Oxidative Coupling (Room Temp)

Principle: A mild, oxidative C-N bond formation driven by atmospheric oxygen. This protocol avoids halides entirely, using boronic acids which are often less toxic and easier to handle. The trade-off is reaction time due to the steric bulk of the o-tolyl group.

Materials

-

Substrate 1: Imidazole (1.0 equiv)[5]

-

Substrate 2: 2-Tolylboronic acid (2.0 equiv) [CAS: 16419-60-6]

-

Catalyst: Copper(II) Acetate (Cu(OAc)₂) (10 mol%)

-

Base: Pyridine (1.0 equiv) or TEA

-

Solvent: Methanol (MeOH) (Green solvent class)

Step-by-Step Methodology

-

Reaction Assembly:

-

To a round-bottom flask equipped with a magnetic stir bar, add Imidazole (68 mg, 1.0 mmol) and 2-Tolylboronic acid (272 mg, 2.0 mmol).

-

Expert Insight: We use 2.0 equivalents of the boronic acid because ortho-substituted boronic acids are prone to protodeboronation (side reaction) faster than the coupling occurs.

-

-

Catalyst Addition:

-

Add Cu(OAc)₂ (18 mg, 0.1 mmol).

-

Add Methanol (5 mL).

-

Add Pyridine (80 µL, 1.0 mmol).

-

-

Oxidation Initiation:

-

Do not purge with inert gas. This reaction requires Oxygen.[6]

-

Attach a drying tube (to prevent moisture ingress) but allow air circulation, or simply use an open air balloon.

-

Stir at Room Temperature (25°C) for 24–48 hours.

-

-

Monitoring:

-

Monitor by TLC. If conversion stalls, add an additional 0.5 equiv of boronic acid.

-

-

Work-up:

-

Adsorb the crude mixture directly onto silica gel (remove solvent in vacuo).

-

Purify via column chromatography.[3]

-

Expected Yield: 60-75%.

-

Quality Control & Validation

Target Molecule Data: 1-(2-Methylphenyl)-1H-imidazole

-

Molecular Weight: 158.20 g/mol

-

Appearance: Pale yellow oil or low-melting solid.

Validation Parameters:

-

¹H NMR (400 MHz, CDCl₃):

-

Characteristic singlet for the ortho-methyl group at ~2.20 ppm.

-

Imidazole protons: ~7.80 (s, 1H, N-CH-N), ~7.20 (s, 1H), ~7.10 (s, 1H).

-

Aromatic multiplet: 7.25–7.40 ppm (4H).

-

-

Green Metrics (E-Factor):

-

Method A: Lower E-factor if PEG is recycled. Water is the primary waste.

-

Method B: Higher mass waste due to excess boronic acid, but lower energy consumption.

-

Visualized Workflows

Figure 1: Reaction Workflow (Method A - Aqueous)

Caption: Operational workflow for the PEG/Water mediated synthesis emphasizing catalyst pre-complexation.

Figure 2: Mechanistic Cycle (Method B - Chan-Lam)

Caption: Simplified catalytic cycle for the Chan-Lam coupling showing the critical role of air oxidation.

References

-

Altman, R. A., & Buchwald, S. L. (2007). Cu-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.[7] The Journal of Organic Chemistry, 72(26), 10258–10261.

-

Wang, D., et al. (2012). A Highly Efficient Cu-Catalyst System for N-Arylation of Azoles in Water. Green Chemistry, 14, 1268-1271.

-

Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[8] Synthesis, 2011(06), 829-856.

-

Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles.[5][7][9] Tetrahedron Letters, 40(14), 2657-2660.

Sources

- 1. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]

- 2. nanobioletters.com [nanobioletters.com]

- 3. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 4. asianpubs.org [asianpubs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Identifying and Mitigating Side Products in 1-o-Tolyl-1H-imidazole Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for identifying and managing side products in the synthesis of 1-o-Tolyl-1H-imidazole. Our focus is on providing causal explanations and validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 1-aryl-1H-imidazoles, and how do they influence side product formation?

The synthesis of 1-aryl-1H-imidazoles, including the o-tolyl variant, can be achieved through several established methods. The choice of pathway is critical as it dictates the reaction mechanism and, consequently, the profile of potential impurities.

-

Debus-Radziszewski Reaction: A classical and commercially significant method involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine (in this case, o-toluidine) in the presence of an ammonia source.[1] While robust, the multi-component nature can lead to a complex mixture if stoichiometry and conditions are not precisely controlled.

-

Metal-Catalyzed Cross-Coupling Reactions: Modern methods often employ copper or palladium catalysts to couple imidazole with an aryl halide (e.g., 2-iodotoluene). These reactions often offer milder conditions but can be complicated by catalyst-derived impurities or side reactions involving the catalyst itself.

-

Condensation with α-Haloketones: A versatile route where an α-haloketone reacts with o-toluidine and a source for the remaining imidazole atoms. This method's specificity can be high, but the stability of the α-haloketone and potential for self-condensation are key considerations.[2]

-

Van Leusen Imidazole Synthesis: This pathway utilizes tosylmethyl isocyanide (TosMIC) reacting with an aldimine formed in situ from o-toluidine and an aldehyde.[1] It is a powerful method, but impurities related to the TosMIC reagent or incomplete imine formation can arise.

The steric hindrance imposed by the ortho-methyl group on the tolyl ring is a recurring theme that can reduce reaction rates and promote alternative, undesired reaction pathways compared to its meta or para isomers.

Q2: What are the most probable side products I should anticipate in my this compound synthesis?

Based on the general reactivity of imidazole precursors and aryl amines, several classes of side products are commonly encountered.

-

Regioisomers: If the imidazole ring is formed from unsymmetrical precursors, substitution can occur at different nitrogen atoms, leading to the formation of an isomeric product. While the 1-substituted product is generally favored, the presence of other isomers should not be discounted, especially under kinetic control.

-

Oxidation Products (N-oxides): The imidazole ring, particularly the pyridine-like nitrogen (N3), is susceptible to oxidation. This can occur if the reaction is exposed to air at high temperatures or if oxidizing agents are present. These impurities are readily detected by mass spectrometry as an M+16 peak relative to the parent compound.[3]

-

Unreacted Starting Materials: Incomplete reactions will result in the presence of o-toluidine and other precursors in the final mixture.[4] Their physical properties (e.g., boiling point, polarity) often differ significantly from the product, aiding in their removal.

-

Polysubstituted Products: Under certain conditions, further substitution on the imidazole or tolyl ring can occur, although this is less common for the relatively inert C-H bonds of the imidazole core unless specific activating conditions are used.

-

Aroyl-Imidazoles: In syntheses involving dicarbonyl compounds, the formation of 2-aroyl-4(5)-arylimidazoles has been reported as a significant side product, with its prevalence being highly dependent on the specific reaction conditions employed.[5]

Q3: How can I proactively minimize the formation of these side products?

Minimizing impurities starts with careful reaction design and execution.

-

Inert Atmosphere: To prevent the formation of N-oxides and other oxidation byproducts, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]

-

Stoichiometric Control: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to side reactions. For multi-component reactions, a slow addition of one component can sometimes improve selectivity.

-

Temperature Management: Avoid excessive temperatures, which can lead to decomposition and the formation of tars or undesired isomers. Monitor the reaction to determine the optimal temperature that provides a reasonable rate without significant side product formation.[6]

-

Solvent Choice: The polarity and boiling point of the solvent can influence reaction pathways and selectivity. A solvent that ensures all reactants remain in solution at the reaction temperature is crucial.

-

Catalyst Selection: In catalyzed reactions, the choice of catalyst and ligand is paramount for achieving high selectivity for the desired product.

Q4: What are the most effective analytical techniques for identifying unknown impurities?

A multi-technique approach is essential for the unambiguous identification of side products.

-

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS): HPLC-MS/MS is the gold standard for separating and identifying impurities in complex mixtures.[7] It provides retention time, molecular weight, and fragmentation data, which are invaluable for structural elucidation.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile impurities. It offers excellent separation and mass information.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the main product and for characterizing any impurities that can be isolated in sufficient quantity.[9] 2D NMR techniques like HSQC and HMBC can reveal detailed structural connectivity.[2]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem: My reaction yield is critically low, and my TLC shows multiple spots.

Causality: Low yields coupled with a complex product mixture suggest either incomplete conversion of starting materials or the prevalence of one or more side reactions. The steric hindrance of the ortho-tolyl group may be impeding the desired reaction, allowing competitive pathways to dominate.

Troubleshooting Protocol:

-

Characterize the Main Components:

-

Step 1: Run a preparative TLC or a small-scale flash column chromatography to isolate the major spots.

-

Step 2: Analyze the isolated components via LC-MS to obtain their molecular weights. Compare these to the expected product, starting materials, and potential side products (see Table 1).

-

Step 3: If an impurity is present in significant amounts, acquire a ¹H NMR spectrum to identify structural features.

-

-

Optimize Reaction Conditions:

-

Temperature: If starting material is present, consider moderately increasing the reaction temperature. Conversely, if side products are dominant, try lowering the temperature to improve selectivity.[6]

-

Reaction Time: Monitor the reaction progress using TLC or LC-MS at regular intervals to establish the optimal reaction time.[1]

-

Catalyst/Reagent Screening: If applicable, screen alternative catalysts or reagents that may offer better steric tolerance.

-

Table 1: Common Impurities and Their Analytical Signatures

| Impurity Class | Likely Cause | Mass Spec. Signature (vs. Product) | Key NMR Features |

| Unreacted o-Toluidine | Incomplete reaction | Lower MW | Characteristic aromatic signals and a broad NH₂ peak. |

| N-Oxide | Oxidation (air, reagents) | M+16 | Downfield shift of imidazole protons adjacent to the N-oxide. |

| Regioisomer | Lack of selectivity | Same MW | Different chemical shifts in aromatic/imidazole region; requires detailed 2D NMR. |

| Aroyl-Imidazole | Reaction with dicarbonyls | Higher MW | Presence of a ketone carbonyl signal in ¹³C NMR (~190-200 ppm). |

Problem: My mass spectrum shows a significant peak at M+16. What is it and is it harmful?

Causality: A molecular ion peak 16 mass units higher than your expected product strongly indicates the formation of an N-oxide, where an oxygen atom has coordinated with the N3 nitrogen of the imidazole ring.[3] This is a common byproduct in reactions run at elevated temperatures in the presence of air.

Identification and Mitigation Workflow:

Caption: Workflow for identifying and managing N-oxide impurities.

Toxicity Note: Some N-oxide metabolites can exhibit toxicity. Toxicity prediction software may suggest potential carcinogenicity for certain N-oxygenated compounds, making their removal critical for drug development applications.[3]

Experimental Protocols

Protocol: HPLC-MS Analysis for Impurity Profiling

This protocol outlines a general method for analyzing a crude reaction mixture of this compound.

-

Sample Preparation:

-

Accurately weigh ~1 mg of the crude reaction mixture.

-

Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water.

-

Vortex until fully dissolved. If solids remain, centrifuge the sample and use the supernatant.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC or UHPLC system.[10]

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is a good starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2 minutes, and then re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 30-40 °C

-

MS Detector: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Range: 100-500 m/z

-

-

Data Analysis:

-

Integrate all significant peaks in the chromatogram.

-

Examine the mass spectrum for each peak to determine the molecular weight of the corresponding compound.

-

Compare the observed masses with the theoretical masses of the expected product and potential side products.

-

Logical Diagrams

General Synthetic Troubleshooting

Caption: Decision tree for initial troubleshooting of the synthesis reaction.

References

- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 1-Methylimidazole from Imidazole and Methanol.

- Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.

- ACS Omega. (2018). Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines.

- ResearchGate. (n.d.). Synthesis of 1-aryl-4,5-diphenyl-1H-imidazol-2(3H)-ones.

- RSC Publishing. (n.d.). One pot synthesis of 1,2,4,5-tetrasubstituted-imidazoles catalyzed by trityl chloride in neutral media.

- PMC. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- Zenodo. (n.d.). SYNTHESIS AND REACTIONS OF IMIDAZOLE.

- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.).

- Organic Chemistry Portal. (n.d.). Imidazole synthesis.

- MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine.

- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.

- Benchchem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

- Atmospheric Measurement Techniques. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.

- Benchchem. (n.d.). Technical Support Center: Purification of 1-Fluoro-1H-imidazole Reaction Products.

- MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.

- ResearchGate. (n.d.). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography.

- PubMed Central. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease.

- Benchchem. (n.d.). Technical Support Center: Optimizing Imidazole Derivative Synthesis.

- American Chemical Society. (2026). A Crystalline In(II) Hydride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Imidazole synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Purification of 1-o-Tolyl-1H-imidazole

Case Reference: #IMID-TOL-01 Subject: Troubleshooting Isolation & Purification of Crude 1-(2-Methylphenyl)-1H-imidazole Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the purification of 1-o-Tolyl-1H-imidazole (also known as 1-(2-methylphenyl)imidazole). This compound is typically synthesized via Ullmann-type coupling (using copper catalysts) or Buchwald-Hartwig amination (palladium) of imidazole with o-iodotoluene or o-bromotoluene.

The Core Challenge: The presence of the basic imidazole nitrogen, combined with the steric bulk of the ortho-methyl group, creates unique purification hurdles:

-

Catalyst Sequestration: Copper salts coordinate strongly to the imidazole nitrogen, leading to blue/green product contamination.

-

Phase Behavior: The product is often a low-melting solid or viscous oil, making crystallization difficult ("oiling out").

-

Tailing on Silica: The basic nitrogen interacts with acidic silanols on silica gel, causing streakiness and poor separation.

Module 1: Catalyst Decontamination (The "Blue" Problem)

Symptom: The crude organic layer or isolated oil has a blue, green, or dark brown hue. Root Cause: Residual Copper (Cu) or Palladium (Pd) species are coordinating to the N3 nitrogen of the imidazole ring.

Protocol A: The EDTA Chelation Wash (Recommended)

EDTA (Ethylenediaminetetraacetic acid) has a higher formation constant (

-

Preparation: Prepare a 0.1 M aqueous solution of disodium EDTA (

). Adjust pH to ~9 with NaOH (EDTA is most effective at sequestering metals in basic conditions). -

Execution:

-

Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash the organic phase vigorously with the EDTA solution (1:1 volume ratio) for 15–20 minutes . Note: Brief shaking is insufficient; kinetic exchange takes time.

-

Repeat until the aqueous layer remains colorless.

-

-

Verification: The organic layer should transition from dark/green to yellow/orange.

Protocol B: The Ammonia Wash (Alternative)

If EDTA is unavailable, aqueous ammonia forms the water-soluble

-

Warning: Ammonia is basic. Ensure your solvent (e.g., DCM) does not react, and perform in a well-ventilated hood.

-

Step: Wash the organic layer with 10% aqueous

. The aqueous layer will turn bright blue. Repeat until the aqueous wash is colorless.

Module 2: Separation from Starting Materials

Symptom: TLC shows co-elution of product with unreacted imidazole, or NMR shows residual imidazole. Root Cause: Both species are basic, but their lipophilicities differ significantly.

The Solubility Differential Logic

-

Imidazole: Highly water-soluble (

). -

1-o-Tolylimidazole: Lipophilic (poor water solubility) due to the aryl ring; slightly weaker base (

estimated based on 1-phenylimidazole).

Action Plan: Do not rely on chromatography to remove excess imidazole. Use aggressive aqueous washing before drying the organic layer.

-

Dilute crude in EtOAc (avoid DCM if possible, as it can form emulsions with imidazoles).

-

Wash 3x with water.

-

Wash 1x with Brine.

-

Critical Check: If imidazole persists, wash with 5% aqueous

. The slight acidity helps protonate the more basic unreacted imidazole, driving it into the aqueous phase, while the less basic N-aryl product remains in the organic phase.

Module 3: Chromatography Troubleshooting

Symptom: Product streaks on the column (tailing), poor resolution, or low recovery.

Root Cause: Interaction between the basic imidazole nitrogen and acidic silanol groups (

The "Base-Modified" Mobile Phase

You must neutralize the silica surface.

| Parameter | Standard Protocol | Recommended Modification |

| Stationary Phase | Silica Gel 60 | Neutral Alumina (Best) or Silica Gel + Modifier |

| Mobile Phase | Hexane / EtOAc | Hexane / EtOAc + 1% Triethylamine (TEA) |

| Loading | DCM solution | Dry Loading (Adsorb on Celite or basic alumina) |

Tech Tip: If using TEA, flush the column with the TEA-containing solvent before loading the sample to pre-equilibrate the silica.

Module 4: Isolation of the Solid (Dealing with "Oiling Out")

Symptom: The product comes off the rotovap as a thick, sticky oil that refuses to crystallize. Root Cause: The ortho-methyl group creates steric hindrance that disrupts crystal lattice packing. The melting point is likely low (near ambient temperature).

Strategy A: The "Nuclear" Option (Salt Formation)

If the free base refuses to solidify, convert it to a salt. This purifies the compound and renders it a stable solid.

-

HCl Salt: Dissolve the oil in dry diethyl ether or dioxane. Add 4M HCl in dioxane dropwise. The hydrochloride salt should precipitate immediately as a white solid. Filter and wash with ether.

-

Oxalate Salt: If HCl salt is hygroscopic, dissolve product in EtOH and add 1 equivalent of oxalic acid. Recrystallize the resulting oxalate salt from EtOH/EtOAc.

Strategy B: High-Vacuum Distillation (Kugelrohr)

If the product is an oil, do not attempt crystallization.

-

Perform Kugelrohr distillation under high vacuum (<0.1 mmHg).

-

1-Aryl imidazoles are thermally stable but require high temperatures to distill. This separates the product from colored oligomers (tar) effectively.

Visual Troubleshooting Workflows

Figure 1: The Purification Decision Matrix

Caption: Logical flow for determining the correct purification step based on visual and analytical cues.

Figure 2: Mechanism of Silica Tailing & Correction

Caption: Schematic showing how Triethylamine (TEA) blocks acidic silanol sites, allowing the imidazole product to elute cleanly.

References

-

Antilla, J. C., & Buchwald, S. L. (2004). Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines. Organic Letters, 6(20), 3749–3752. (Reference for general N-arylation conditions and workup).

-

Kiyomori, A., Marcoux, J. F., & Buchwald, S. L. (1999). An Efficient Copper-Catalyzed Coupling of Aryl Halides with Imidazoles. Tetrahedron Letters, 40(14), 2657–2660. (Foundational work on imidazole coupling).

-

Perrin, D. D., Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard text for salt formation and distillation properties).

-

BenchChem Technical Support. (2025). Purification of Imidazole Derivatives: Troubleshooting Guide. (General guidance on silica tailing and modifiers).

Technical Support Center: Optimization of Tolyl-Imidazole Synthesis

Welcome to the technical support center for the synthesis of tolyl-imidazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to work on the synthesis of this important class of molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the scientific reasoning behind our recommendations. Our goal is to empower you to overcome common challenges and rationally optimize your reaction conditions for higher yields and purity.

Section 1: Troubleshooting Guide - Navigating Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of tolyl-imidazoles, particularly through multicomponent reactions like the Debus-Radziszewski synthesis or its variations.

1.1 Low to No Product Yield

Question: I've set up my reaction (e.g., p-tolualdehyde, a 1,2-dicarbonyl compound, and an ammonia source) but I'm seeing very low or no formation of the desired tolyl-imidazole product upon TLC analysis. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a common initial hurdle. The root cause often lies in one of the following areas: reagent quality, reaction conditions, or the reaction setup itself. Let's break down the troubleshooting process.

Troubleshooting Decision Tree: Low Yield

Caption: Troubleshooting workflow for low tolyl-imidazole yield.

Causality Explained:

-

Reagent Purity: The Debus-Radziszewski reaction and its variants are condensation reactions. The aldehyde, in this case, p-tolualdehyde, is susceptible to oxidation to p-toluic acid. This carboxylic acid will not participate in the imidazole ring formation and can quench basic reagents, thereby inhibiting the reaction. Similarly, the ammonia source, often ammonium acetate, is hygroscopic. Water can interfere with the condensation steps.

-

Reaction Conditions:

-

Temperature and Time: Like many organic reactions, imidazole synthesis has an activation energy barrier. Insufficient thermal energy (temperature) or reaction duration may lead to incomplete conversion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal time and temperature.

-

Catalysis: While some imidazole syntheses proceed without a catalyst, many benefit from acidic or Lewis acid catalysts. These catalysts can activate the carbonyl groups, facilitating nucleophilic attack and subsequent cyclization. A variety of catalysts, from simple acids to more complex systems like silicotungstic acid, have been shown to improve yields.[2]

-

-

Solvent: Anhydrous solvents are often critical.[1] The presence of water can hinder the formation of imine intermediates, which are key to the reaction mechanism.

1.2 Formation of Multiple Side Products

Question: My reaction is producing the desired tolyl-imidazole, but I'm also getting several side products, which makes purification difficult. How can I improve the selectivity of my reaction?

Answer:

The formation of side products is often a sign of non-optimal reaction conditions or reagent stoichiometry. The key is to favor the kinetics of the desired reaction pathway.

Strategies to Improve Selectivity:

| Strategy | Rationale |

| Optimize Reagent Stoichiometry | In the Debus-Radziszewski synthesis, the stoichiometry is typically 1:1:2 for the 1,2-dicarbonyl, aldehyde, and ammonia source, respectively. Deviations can lead to side reactions. Carefully measure your starting materials. |

| Lower the Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways. Running the reaction at the lowest effective temperature can improve selectivity. |

| Change the Solvent | The polarity of the solvent can influence the stability of intermediates and transition states. Experimenting with different solvents (e.g., ethanol, methanol, acetic acid, or even solvent-free conditions) can alter the product distribution. |

| Use a Milder Catalyst | A highly active catalyst might be too indiscriminate. Switching to a milder catalyst can sometimes improve selectivity for the desired product. |

| Microwave-Assisted Synthesis | Microwave irradiation can lead to rapid and uniform heating, which can sometimes reduce the formation of side products by minimizing the overall reaction time.[3][4] |

1.3 Purification Challenges

Question: I have synthesized my tolyl-imidazole derivative, but I'm struggling with purification by column chromatography. I'm observing significant tailing of my product on the silica gel column.

Answer:

Tailing of basic compounds like imidazoles on acidic silica gel is a very common issue. This is due to strong interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel.

Solutions for Improved Chromatographic Purification:

-

Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your eluent system (e.g., hexane/ethyl acetate) can significantly improve peak shape.[5] The basic modifier will compete with your imidazole for the acidic sites on the silica gel, reducing the strong interactions that cause tailing.

-

Switch to a Different Stationary Phase:

-

Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[5]

-

Reverse-Phase Chromatography: If your tolyl-imidazole is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 stationary phase with a mobile phase like acetonitrile/water or methanol/water) can be an effective purification method.

-

-

Dry Loading: Instead of loading your sample dissolved in a solvent, pre-adsorb it onto a small amount of silica gel or celite. After evaporating the solvent, the dry powder can be loaded onto the column. This often leads to sharper bands and better separation.[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Debus-Radziszewski tolyl-imidazole synthesis?

A1: The Debus-Radziszewski synthesis is a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde (p-tolualdehyde), and two equivalents of ammonia.[6][7] The reaction is thought to proceed in two main stages:

-

Condensation of the 1,2-dicarbonyl with ammonia to form a diimine intermediate.[7]

-

Condensation of this diimine with the aldehyde to form the imidazole ring.[7]

Reaction Mechanism Overview

Caption: Simplified two-stage mechanism of tolyl-imidazole synthesis.

Q2: How can I systematically optimize the reaction conditions for my tolyl-imidazole synthesis?

A2: A one-factor-at-a-time approach can be time-consuming and may not reveal interactions between variables. A more efficient method is to use a Design of Experiments (DoE) approach, such as a factorial or central composite design.[8] This allows you to simultaneously vary multiple factors (e.g., temperature, reaction time, catalyst loading) and statistically determine their individual and interactive effects on the reaction yield.

Q3: Are there greener alternatives for tolyl-imidazole synthesis?

A3: Yes, several green chemistry approaches have been applied to imidazole synthesis. These include:

-

Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[4]

-

Solvent-free reactions: Some imidazole syntheses can be carried out by simply grinding the reactants together, eliminating the need for a solvent.

-

Use of heterogeneous catalysts: Solid acid catalysts can often be recovered and reused, reducing waste.

-

Use of water as a solvent: In some cases, water can be used as a green solvent for imidazole synthesis.[3]

Q4: What are some common characterization techniques for tolyl-imidazoles?

A4: The structure of synthesized tolyl-imidazoles is typically confirmed using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): This provides information about the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

-

X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Section 3: Experimental Protocols

Protocol 3.1: Synthesis of 2-(p-tolyl)-4,5-diphenyl-1H-imidazole

This protocol is a representative example of a Debus-Radziszewski reaction.

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

p-Tolualdehyde

-

Ammonium acetate

-

Glacial acetic acid (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol), p-tolualdehyde (1.0 mmol), and ammonium acetate (10 mmol).

-

Add glacial acetic acid (5 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 120 °C) with stirring for 2 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

After the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure 2-(p-tolyl)-4,5-diphenyl-1H-imidazole.

Protocol 3.2: Optimization of Reaction Temperature

This protocol describes a method for optimizing the reaction temperature.

Procedure:

-

Set up four parallel reactions as described in Protocol 3.1.

-

Run each reaction at a different temperature (e.g., 80 °C, 100 °C, 120 °C, and 140 °C) for a fixed amount of time (e.g., 2 hours).

-

After the reaction time has elapsed, cool each reaction mixture to room temperature.

-

Take a small, measured aliquot from each reaction mixture and dilute it with a known volume of a suitable solvent (e.g., methanol).

-

Analyze the aliquots by a quantitative method such as HPLC or GC to determine the yield of the desired product in each reaction.

-

Compare the yields to determine the optimal reaction temperature under these conditions.

References

- Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)oxazole derivatives.

- Der Pharma Chemica. (n.d.). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design.

- PMC. (n.d.). Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles.

- Oriental Journal of Chemistry. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.

- Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis.

- Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis.

- Benchchem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Technical Support Center: Stability and Degradation of 1-o-Tolyl-1H-imidazole Under Acidic Conditions

Here is the technical support center with troubleshooting guides and FAQs on the stability and degradation of 1-o-Tolyl-1H-imidazole under acidic conditions.

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals investigating the stability of this compound. This document provides in-depth, field-proven insights into the behavior of this molecule under acidic stress, moving beyond simple protocols to explain the underlying chemical principles and troubleshoot common experimental challenges.

Section 1: Fundamental Principles - The Chemistry of Aryl-Imidazole Stability

Before initiating degradation studies, it is crucial to understand the inherent chemical properties of the this compound molecule. Its behavior in an acidic medium is governed by the interplay of its aromaticity, the basicity of its nitrogen atoms, and the influence of its aryl substituent.

Q: Why is this compound expected to be relatively stable under acidic conditions?

A: The stability of the imidazole ring is a cornerstone of its utility in medicinal chemistry.[1] This stability arises from two key features:

-

Aromaticity: The imidazole ring contains a sextet of π-electrons, classifying it as an aromatic system.[1] This aromatic character imparts significant thermodynamic stability, meaning that substantial energy is required to break the ring.

-

Basicity and Salt Formation: The sp²-hybridized nitrogen atom (N-3) is basic, with a pKa of its conjugate acid around 7.[1][2] In an acidic environment, this nitrogen is readily protonated to form a stable imidazolium cation. This cation is resonance-stabilized and generally resistant to further degradation under mild conditions.

The primary challenge in a forced degradation study is to apply sufficient stress to overcome this inherent stability in a controlled manner.

Q: What is the likely degradation pathway for this compound in strong acid?

A: While the imidazole ring is robust, it is not indestructible. Under forced conditions (e.g., elevated temperature and high acid concentration), a plausible degradation pathway involves acid-catalyzed hydrolysis. The mechanism is initiated by the essential protonation of the N-3 nitrogen.

The proposed pathway is as follows:

-

Protonation: The N-3 nitrogen acts as a base, accepting a proton from the acidic medium to form the 1-o-tolyl-1H-imidazolium cation. This step is a rapid equilibrium.

-

Nucleophilic Attack: The formation of the positively charged imidazolium ring makes the ring carbons, particularly the C-2 position, more electrophilic and susceptible to nucleophilic attack.[1][3] A water molecule from the aqueous solvent can act as the nucleophile.

-

Ring Opening: The attack by water leads to the formation of a tetrahedral intermediate, which disrupts the ring's aromaticity. This intermediate is unstable and likely undergoes rapid rearrangement, leading to the cleavage of a C-N bond and subsequent ring opening.

-

Formation of Degradants: The ring-opened intermediate would quickly decompose into smaller, more stable molecules. Potential degradants could include o-toluidine (from cleavage of the N-aryl bond) and various smaller aliphatic fragments.

The following diagram illustrates this proposed mechanistic pathway.

Caption: Proposed pathway for the acid-catalyzed degradation of this compound.

Section 2: Troubleshooting Guide for Forced Degradation Studies

This section addresses the common practical challenges encountered during the execution of acidic forced degradation experiments.

Issue 1: No Degradation Observed

Q: I have subjected my this compound sample to acidic conditions, but my HPLC analysis shows no significant decrease in the parent peak. What are my next steps?